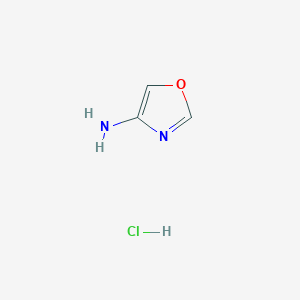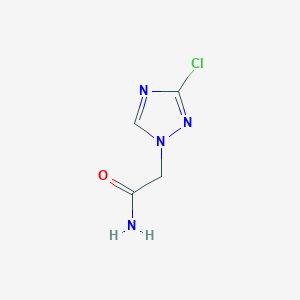
Oxazol-4-amine hydrochloride
Overview
Description
Oxazol-4-amine hydrochloride is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazol-4-amine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be converted to oxazoles using commercial manganese dioxide . Another method involves the reaction of nitriles with amino alcohols in the presence of a Lewis acid catalyst like zinc chloride in chlorobenzene .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for the rapid and efficient synthesis of the compound while minimizing the formation of unwanted by-products. The use of manganese dioxide in a packed reactor is a common practice in industrial production .
Chemical Reactions Analysis
Types of Reactions
Oxazol-4-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form oxazoles using reagents such as manganese dioxide or bromotrichloromethane . Reduction reactions can also be performed, typically using hydrogenation methods.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, CuBr2/DBU, NBS/hv, CuBr/peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles can be used to substitute the amine group in this compound, often under basic conditions.
Major Products Formed
The major products formed from these reactions include oxazoles, reduced amine derivatives, and substituted oxazole compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Oxazol-4-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazol-4-amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, influencing biological processes such as cell signaling and metabolism . The specific pathways involved depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A five-membered ring with one oxygen and one nitrogen atom.
Oxazoline: Similar to oxazole but with a different arrangement of atoms in the ring.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
Oxazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, it has shown promising results in various research applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
1,3-oxazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O.ClH/c4-3-1-6-2-5-3;/h1-2H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCDMVGSAKCGFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588441-23-9 | |
| Record name | 4-Oxazolamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406657.png)
![3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride](/img/structure/B1406658.png)


![N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406666.png)
![3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine;hydrochloride](/img/structure/B1406668.png)

![Trichloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl) phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406672.png)


![ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1406675.png)

![3-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzamide](/img/structure/B1406679.png)
![1-[3'-(Trifluoromethyl)phenyl]-3-[5''-(5'''-(trifluoromethyl)-pyridin-2'''-yl)-[1'',2'',4'']oxadiazol-3''-ylmethyl]urea](/img/structure/B1406680.png)
